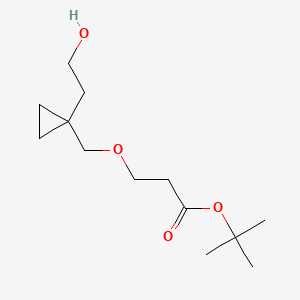
tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate: is a chemical compound that belongs to the class of organic esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate typically involves the esterification of 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoic acid with tert-butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be used to convert the ester to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used and can include amines, halides, and other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for molecular docking studies and the design of new bioactive compounds.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its unique properties and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism by which tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would depend on the specific biological context and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl 1-(2-hydroxyethyl)cyclopropylcarbamate: This compound is structurally similar but features a carbamate group instead of an ester group.
Tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate: Another closely related compound with a carbamate group.
Uniqueness: Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate is unique due to its combination of a tert-butyl group, a cyclopropyl ring, and an ethylene glycol moiety. This combination provides a high degree of chemical versatility and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C13H24O4 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl 3-[[1-(2-hydroxyethyl)cyclopropyl]methoxy]propanoate |
InChI |
InChI=1S/C13H24O4/c1-12(2,3)17-11(15)4-9-16-10-13(5-6-13)7-8-14/h14H,4-10H2,1-3H3 |
InChI-Schlüssel |
XOLTUMSQADBUNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCC1(CC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


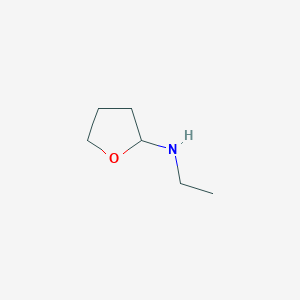

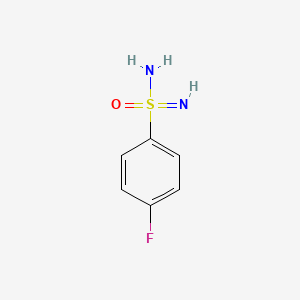

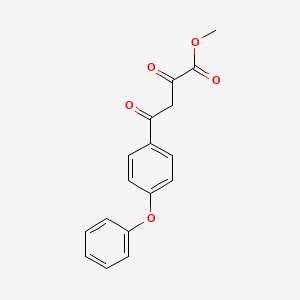
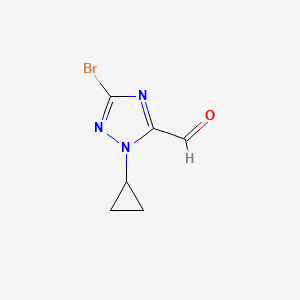
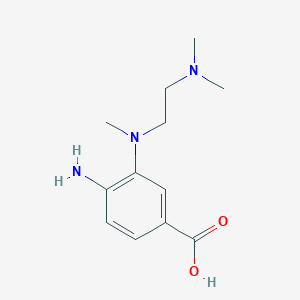
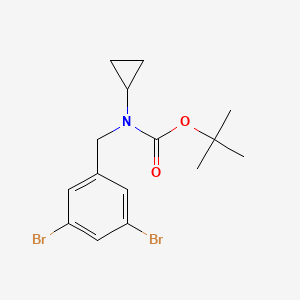
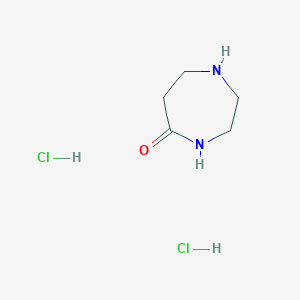

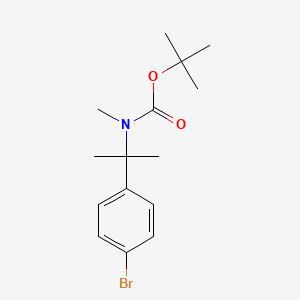
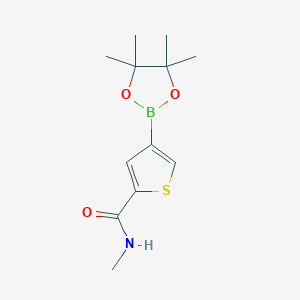

![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
